[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride
Description
Properties
IUPAC Name |
2-(2-benzyl-4-chlorophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO.ClH/c16-14-6-7-15(18-9-8-17)13(11-14)10-12-4-2-1-3-5-12;/h1-7,11H,8-10,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTBQYDTCVRFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride typically involves the reaction of 2-(2-benzyl-4-chlorophenoxy)ethanol with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted phenoxy compounds. These products have diverse applications in different fields .
Scientific Research Applications
[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and as an antimicrobial agent.
Medicine: It has antiseptic properties and is used in formulations for disinfectants and antiseptics.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride involves its interaction with cellular membranes. It disrupts the lipid bilayer, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The compound targets various molecular pathways involved in cell membrane integrity and function .
Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
Key structural variations among similar compounds include differences in aromatic substituents, halogens, and backbone modifications. Below is a comparative analysis:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride | C₁₅H₁₇Cl₂NO | 298.21 | 1211474-07-5 | 2-Benzyl, 4-Cl | Enhanced lipophilicity due to benzyl group |
| {[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride | C₁₄H₁₄BrCl₂NO | 363.08 | 2089255-78-5 | 2-Br, 4-Cl, methylamine | Bromine increases molecular weight and potential reactivity |
| [2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride | C₁₀H₁₂Cl₂NO | 270.58 | N/A | 2,4-diCl, 3,5-diCH₃ | Steric hindrance from methyl groups; lower molecular weight |
| {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride | C₁₀H₁₁Cl₃N₂S | 289.59 | 289488-54-6 | Thiazole ring, 4-Cl | Heterocyclic thiazole enhances electronic properties |
| [2-(1-Benzothien-2-yl)ethyl]amine hydrochloride | C₁₀H₁₂ClNS | 213.73 | 126312-03-6 | Benzothiophene | Sulfur-containing aromatic system; lower molecular weight |
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit good solubility in water and polar solvents. However, bulky substituents (e.g., benzyl, bromine) may reduce aqueous solubility compared to smaller analogs like [2-(1-benzothien-2-yl)ethyl]amine hydrochloride .
- Thermal Stability : Compounds with halogen substituents (Cl, Br) typically exhibit higher thermal stability. The brominated analog (363.08 g/mol) may have superior stability due to bromine’s stronger C-Br bond .
Biological Activity
[2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride (CAS No. 1211474-07-5) is a compound of interest in pharmacological research due to its potential biological activities. This article presents a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyl group, a chlorophenoxy moiety, and an ethylamine structure, which contribute to its biological properties. The presence of the chlorine atom enhances lipophilicity and receptor binding affinity, potentially influencing its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that chlorophenoxy derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function. Although specific data on this compound is limited, its structural analogs suggest a potential for similar activity.
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies on related compounds indicate that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Preliminary data suggest that this compound may exhibit similar mechanisms.
The mechanism of action for this compound is hypothesized to involve interaction with specific receptors or enzymes:
- Receptor Binding : The benzyl and chlorophenoxy groups likely facilitate binding to biological receptors, modulating signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, leading to altered cellular functions.
Case Studies
Several case studies have explored the biological effects of structurally related compounds:
- Study 1 : A compound with a similar benzyl substitution demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential applications in cancer therapy.
- Study 2 : Another analog was shown to possess antimicrobial properties against Gram-positive bacteria, highlighting the importance of the chlorophenoxy group in enhancing activity.
Research Findings
Q & A
Q. What are the recommended safety protocols when handling [2-(2-Benzyl-4-chlorophenoxy)ethyl]amine hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or respirators (e.g., NIOSH-approved N95) to avoid inhalation .
- First-Aid Measures:
- Inhalation: Move to fresh air; administer artificial respiration if necessary and seek medical attention.
- Skin Contact: Wash immediately with soap and water for 15 minutes, removing contaminated clothing .
- Storage: Store in airtight containers away from heat, light, and incompatible substances (e.g., strong oxidizers). Maintain temperature below 25°C .
Q. What synthetic routes are commonly employed for the laboratory-scale synthesis of this compound?
Methodological Answer:
- Key Steps:
- Intermediate Formation: React benzyl-protected phenols with chloroethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyethylamine backbone .
- Hydrochloride Salt Formation: Treat the free amine with HCl-saturated ethanol, followed by recrystallization in anhydrous ether/ethanol mixtures to isolate the hydrochloride salt .
- Yield Optimization: Use stoichiometric excess (1.2–1.5 eq) of chloroethylamine and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. What are the key physicochemical properties of this compound that influence its reactivity?
Methodological Answer:
- Molecular Weight: ~300–350 g/mol (exact value depends on substituents) .
- Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Adjust pH to >7 to liberate the free amine for reactions .
- Thermal Stability: Decomposes above 120°C; avoid prolonged heating during synthesis .
Advanced Research Questions
Q. How can researchers optimize the yield and purity of this compound during synthesis?
Methodological Answer:
- Purification Strategies:
- Analytical Validation: Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and compare retention times to standards .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons (δ 6.8–7.4 ppm) and ethylamine protons (δ 2.8–3.5 ppm).
- ¹³C NMR: Confirm the presence of chlorophenyl (δ 125–135 ppm) and benzyl groups (δ 40–50 ppm) .
- Mass Spectrometry (MS): Use ESI-MS in positive ion mode to detect the molecular ion peak [M+H]⁺ and validate the molecular formula .
Q. How should contradictory data regarding the compound’s stability under varying pH conditions be resolved?
Methodological Answer:
- Systematic Stability Studies:
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
- Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and LC-MS to identify breakdown products .
- Mechanistic Insights: Acidic conditions may protonate the amine, reducing reactivity, while alkaline conditions could hydrolyze the phenoxyethyl group. Adjust storage pH to 4–6 for maximal stability .
Q. What strategies can mitigate decomposition during long-term storage of this compound?
Methodological Answer:
- Inert Atmosphere Storage: Use argon or nitrogen-filled containers to prevent oxidation .
- Desiccants: Include silica gel packs to control humidity, as moisture accelerates hydrolysis .
- Lyophilization: For long-term stability, lyophilize the compound and store at -20°C in amber vials .
Notes
- Methodological Focus: Answers emphasize reproducible laboratory techniques rather than theoretical definitions.
- Contradiction Management: Advanced questions address resolving conflicting data through systematic experimentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
